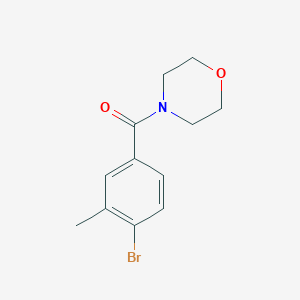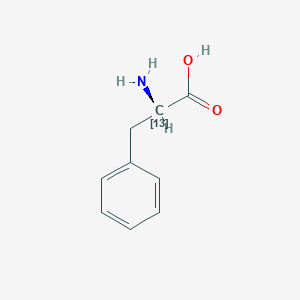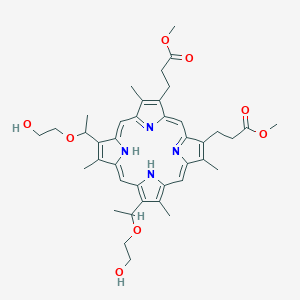
di-Heedp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-Heedp, also known as di(2-ethylhexyl) diphosphate, is a phosphoric acid ester that has been extensively studied for its potential use in scientific research. This compound is commonly used as a solvent and extractant for various metals and minerals due to its excellent solubility in organic solvents. In recent years, di-Heedp has gained attention for its potential as a chelating agent in biochemical and physiological research.
作用机制
Di-Heedp acts as a chelating agent by forming stable complexes with metal ions. This process involves the coordi-Heedpnation of the metal ion with the oxygen atoms in the phosphate groups of di-Heedp-Heedp. The resulting complex is highly stable and can be used to isolate and study metal ions in biological systems.
Biochemical and Physiological Effects
Di-Heedp has been shown to have minimal toxicity and does not have any known side effects on biological systems. This compound has been used in various studi-Heedpes to investigate the role of metal ions in biological processes such as enzyme activity and protein structure. Addi-Heedptionally, di-Heedp-Heedp has been used in the extraction and purification of proteins and enzymes.
实验室实验的优点和局限性
Di-Heedp has several advantages for use in lab experiments. It is a highly soluble compound that can be easily di-Heedpssolved in organic solvents, making it a useful tool for extraction and purification of proteins and enzymes. Addi-Heedptionally, di-Heedp-Heedp has high affinity for metal ions, making it a useful tool for studying the role of metal ions in biological systems.
However, there are also limitations to the use of di-Heedp-Heedp in lab experiments. This compound can be di-Heedpfficult to synthesize and purify, which can lead to variability in experimental results. Addi-Heedptionally, di-Heedp-Heedp can be expensive to produce, which can limit its use in certain research applications.
未来方向
There are several future di-Heedprections for research on di-Heedp-Heedp. One potential area of study is the use of di-Heedp-Heedp as a tool for investigating the role of metal ions in neurological di-Heedpsorders such as Alzheimer's di-Heedpsease. Addi-Heedptionally, di-Heedp-Heedp could be used in the development of new chelating agents for use in medi-Heedpcal treatments. Finally, further research could be conducted on the synthesis and purification of di-Heedp-Heedp to improve its use in lab experiments.
Conclusion
In conclusion, di-Heedp-Heedp is a phosphoric acid ester that has potential use as a chelating agent in biochemical and physiological research. This compound has high affinity for metal ions and can be used to study the role of metal ions in biological systems. While there are advantages and limitations to the use of di-Heedp-Heedp in lab experiments, there are several future di-Heedprections for research on this compound that could lead to new di-Heedpscoveries in the field of biochemistry and physiology.
合成方法
Di-Heedp can be synthesized through the reaction between 2-ethylhexanol and phosphorus oxychloride. This reaction produces di-Heedp(2-ethylhexyl) hydrogen phosphate, which can be further reacted with sodi-Heedpum hydroxide to produce di-Heedp-Heedp. The purity of the final product can be improved through various purification techniques such as di-Heedpstillation and recrystallization.
科学研究应用
Di-Heedp has been extensively studi-Heedped for its potential use as a chelating agent in biochemical and physiological research. This compound has been shown to have high affinity for various metal ions such as copper, zinc, and iron. This property makes it a useful tool for studying the role of metal ions in biological systems. Di-Heedp has also been used in the extraction and purification of proteins and enzymes.
属性
CAS 编号 |
151337-74-5 |
|---|---|
产品名称 |
di-Heedp |
分子式 |
C40H50N4O8 |
分子量 |
714.8 g/mol |
IUPAC 名称 |
methyl 3-[8,13-bis[1-(2-hydroxyethoxy)ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H50N4O8/c1-21-27(9-11-37(47)49-7)33-20-34-28(10-12-38(48)50-8)22(2)30(42-34)18-35-40(26(6)52-16-14-46)24(4)32(44-35)19-36-39(25(5)51-15-13-45)23(3)31(43-36)17-29(21)41-33/h17-20,25-26,43-46H,9-16H2,1-8H3 |
InChI 键 |
CCRJYNJIQSZPJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OCCO)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OCCO |
规范 SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OCCO)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OCCO |
同义词 |
2,4-di-(2-hydroxyethoxy)ethyl-deuteroporphyrin IX di-HEEDP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



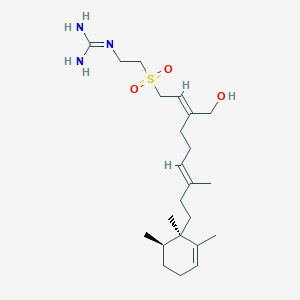
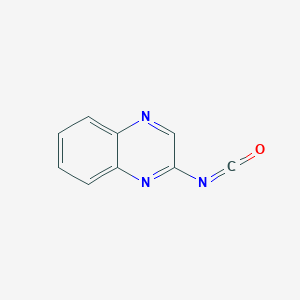
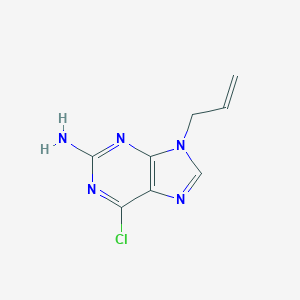

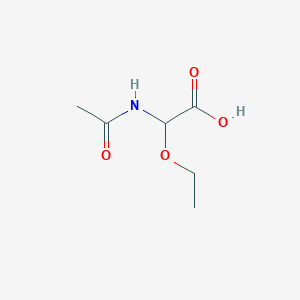
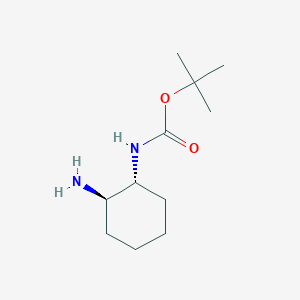
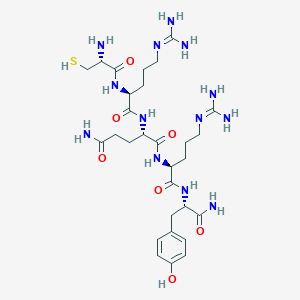
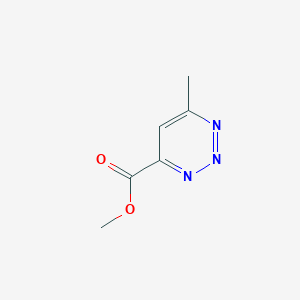

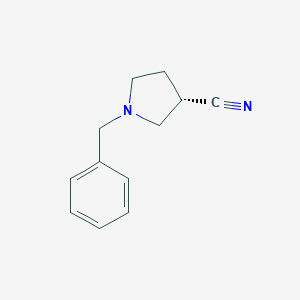
![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)
